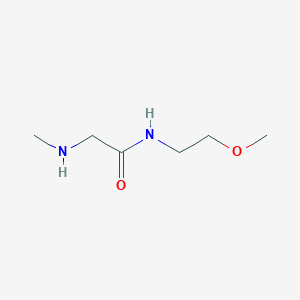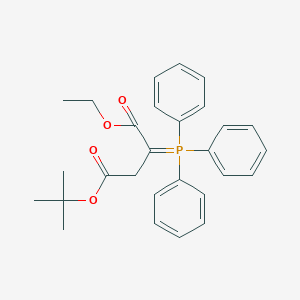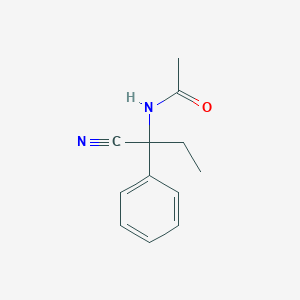
2,3,4-trinitro-1H-pyrrole
Vue d'ensemble
Description
2,3,4-Trinitro-1H-pyrrole is a chemical compound with the molecular formula C4H2N4O6 . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of 2,3,4-trisubstituted 1H-pyrroles has been reported in the literature . A copper-catalyzed regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles using a novel three-component coupled domino reaction of aldehydes, ketones, and alkyl isocyanoacetates has been described . This transformation proceeds through the formation of a chalcone followed by a [3+2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring with three nitro groups attached to it . The molecular weight of this compound is 202.08 .Applications De Recherche Scientifique
High-Energy-Density Compounds
- A study highlighted the potential of 2,3,4-trinitro-1H-pyrrole as a high-energy-density compound. Through computational analysis, it was found to have excellent detonation properties, making it a candidate for energetic materials. This is based on its thermodynamic and kinetic stability, as well as its detonation velocity and pressure (Li, Li, & Li, 2019).
Electrochemical Studies
- Another research focused on the electrochemical properties of different pyrrole derivatives. It investigated the electron-transfer processes in these compounds, which could have implications in fields like materials science and electronics (Goetsch et al., 2014).
Molecular Receptor Applications
- A study on tetra-TTF calix[4]pyrrole, a derivative of pyrrole, examined its abilities as a receptor for electron-deficient neutral guests. This suggests potential applications in molecular recognition and sensor technology (Nielsen et al., 2004).
Synthesis and Reactivity
- Research on regioselective synthesis of trisubstituted pyrroles, including this compound, provides insights into synthetic chemistry and the creation of novel organic compounds with potential applications in pharmaceuticals and materials science (Wang et al., 2011).
Electrochromic Applications
- A study on a new star-shaped pyrrole monomer, which includes a pyrrole core, explored its electrochromic applications. This indicates potential uses in smart materials and display technologies (Ak, Ak, & Toppare, 2006).
Pyrrole-Fused Azacoronene Family
- The influence of replacing dialkoxybenzenes in a pyrrole-fused azacoronene family was studied, showing how such modifications affect optical and electronic properties. This research could inform the development of novel optoelectronic materials (Takase et al., 2013).
Orientations Futures
Future research could focus on further exploring the synthesis, properties, and potential applications of 2,3,4-Trinitro-1H-pyrrole. High-pressure studies of similar compounds have revealed interesting properties and behaviors , suggesting that similar studies on this compound could yield valuable insights.
Propriétés
IUPAC Name |
2,3,4-trinitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O6/c9-6(10)2-1-5-4(8(13)14)3(2)7(11)12/h1,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZLUBGUFYOZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
methanone](/img/structure/B183428.png)

![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)




![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)




